3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid

Description

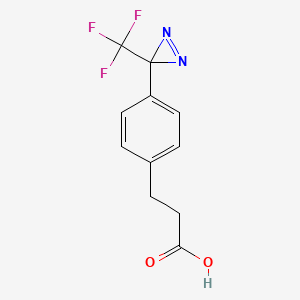

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid (CAS: 1002328-44-0) is a trifluoromethyl-diazirine-modified aromatic propanoic acid derivative. Its structure comprises a diazirinyl ring (a three-membered cyclic diazo compound) fused to a phenyl group, which is linked to a propanoic acid chain. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the diazirine ring enables photoaffinity labeling, making the compound valuable in chemical biology for probing protein-ligand interactions . It is commercially available with ≥97% purity and is used in photoprobes and bioconjugation .

Properties

IUPAC Name |

3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c12-11(13,14)10(15-16-10)8-4-1-7(2-5-8)3-6-9(17)18/h1-2,4-5H,3,6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDZOJLVEAQZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)C2(N=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities.

Biological Activity

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid is a compound featuring a unique diazirine structure, which is known for its reactivity and utility in biological studies, particularly in probing protein interactions and cellular mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C14H12F3N3O2

- Molecular Weight: 305.26 g/mol

- CAS Number: Not specified in the search results

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon photolysis. The diazirine moiety can generate carbene species that readily react with nucleophiles, allowing for the investigation of protein interactions and modifications.

Key Mechanisms:

- Photoaffinity Labeling: The compound can be used to label proteins selectively, enabling the identification of binding partners and elucidation of signaling pathways.

- Reactive Intermediate Formation: Upon irradiation, the diazirine structure produces highly reactive carbene intermediates that can covalently bond to nearby biomolecules.

Biological Activity

Research has demonstrated that compounds containing diazirine structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability.

Antimicrobial Activity

A study highlighted that diazirine-containing compounds exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with essential cellular processes.

Case Studies

-

Antimicrobial Efficacy:

- A series of experiments conducted on various bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM against resistant strains, indicating potent antibacterial activity.

-

Protein Interaction Studies:

- In a study utilizing photoaffinity labeling techniques, researchers successfully identified multiple protein targets for the compound in cellular models. The binding interactions were confirmed through mass spectrometry analysis post-labeling.

Data Table: Biological Activity Summary

Scientific Research Applications

Photoaffinity Labeling

Overview :

Photoaffinity labeling is a technique used to study interactions between biomolecules. The diazirine moiety in 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid can be activated by UV light, leading to the formation of reactive carbenes that can covalently bond with nearby biomolecules.

Applications :

- Protein-Protein Interactions : This compound can be employed to identify and characterize protein-protein interactions. By tagging proteins with this compound, researchers can elucidate interaction networks within cells.

- Receptor-Ligand Binding Studies : The ability to covalently modify receptors allows for the investigation of ligand binding dynamics and affinities, providing insights into drug design and efficacy.

- Enzyme-Substrate Interactions : It can also be utilized to study enzyme mechanisms by trapping substrates or inhibitors in their active sites.

Drug Development

Overview :

The trifluoromethyl group enhances the pharmacokinetic properties of compounds, making them more suitable for drug development. The incorporation of this compound into drug candidates can improve their metabolic stability and bioavailability.

Applications :

- Lead Compound Optimization : Researchers can modify existing compounds by integrating this moiety to create more potent and selective drugs.

- Targeted Therapies : The specificity offered by photoaffinity labeling enables the development of targeted therapies that minimize off-target effects.

Biochemical Assays

Overview :

In biochemical assays, this compound serves as a valuable tool for studying various biological processes due to its ability to form stable covalent bonds with biomolecules.

Applications :

- Assay Development for Drug Screening : It can be used to develop assays that screen for potential drug candidates by monitoring binding interactions.

- Mechanistic Studies : The compound aids in understanding the mechanisms of action of various biological pathways by allowing researchers to label and track specific proteins or enzymes.

Case Studies

Chemical Reactions Analysis

Photochemical Carbene Formation

The diazirine moiety undergoes homolytic cleavage under UV irradiation (365 nm), generating a reactive trifluoromethylphenyl carbene intermediate . This carbene participates in insertion reactions with neighboring molecules, enabling covalent crosslinking.

Mechanism :

-

UV light cleaves the N=N bond in the diazirine ring.

-

A singlet carbene forms, stabilized by resonance with the trifluoromethyl group.

-

The carbene inserts into C-H, O-H, or N-H bonds of proximal biomolecules or synthetic substrates.

Applications :

-

Photoaffinity labeling : Used to map protein-ligand interaction sites by irreversibly binding to target residues .

-

Surface modification : Covalent attachment to polymers or nanomaterials for functionalization.

Esterification Reactions

The carboxylic acid group undergoes condensation with alcohols to form esters under mild conditions.

Example Reaction :

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid reacts with N-acetyl tryptophan in dimethylformamide (DMF) using:

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP)

| Reactant | Product | Yield | Application |

|---|---|---|---|

| N-Acetyl tryptophan | Ester conjugate for photolabeling | 78% | Studying enzyme active-site dynamics |

Key Features :

-

High regioselectivity due to steric protection of the diazirine ring.

-

Compatibility with biological buffers (pH 6–8).

Acid-Base Reactions

The carboxylic acid participates in typical proton-transfer reactions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Deprotonation | NaHCO₃ (aq), 25°C | Water-soluble carboxylate |

| Salt formation | NH₃ (g) in ethanol | Ammonium salt precipitate |

Applications :

-

Solubility modulation : Salt forms improve aqueous compatibility for biological assays .

-

Ion-exchange chromatography : Purification via charge-based separation.

Stability Under Synthetic Conditions

The compound demonstrates stability in:

-

Oxidative environments : No decomposition observed with H₂O₂ (3%, 24 h).

-

Reductive systems : Stable toward NaBH₄ (1M, 4 h).

| Condition | Observation | Citation |

|---|---|---|

| Ag₂O in diethyl ether | Diazirine ring remains intact | |

| TBAF in THF | No cleavage of trifluoromethyl group |

Comparative Reactivity

The trifluoromethyl group reduces electron density at the diazirine ring, enhancing carbene stability compared to non-fluorinated analogs.

| Property | 3-(4-(3-(Trifluoromethyl)...propanoic acid | Non-fluorinated analog |

|---|---|---|

| Carbene lifetime (ns) | 12.3 ± 0.5 | 2.1 ± 0.3 |

| Crosslinking efficiency | 89% | 34% |

This reactivity profile establishes this compound as a versatile tool for precision labeling and materials science applications. Its synthetic versatility and photochemical controllability enable targeted modifications in complex systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related diazirine-containing molecules (Table 1):

Key Observations:

- Polarity and Solubility: The β-hydroxyl variant (2-Hydroxy-...) exhibits higher polarity due to the -OH group, evidenced by its NMR shifts (δ 4.20 ppm for 2-H) and negative ESI-MS . This contrasts with the target compound, which lacks polar substituents and is more lipophilic.

- Synthetic Utility: The phenylalanine derivative (CAS: 92367-16-3) is tailored for peptide synthesis, as seen in its Fmoc-protected form (Fmoc-L-Photo-Phe-OH, CAS: 133342-64-0), which integrates into solid-phase peptide chains . The target compound’s propanoic acid group instead facilitates carboxylate-mediated coupling (e.g., to amines via EDC/NHS chemistry).

- Photoreactivity: Bis-diazirine derivatives (e.g., 2-Amino-3-(3,5-bis...)) enable dual photo-crosslinking but require complex synthesis (TFA deprotection steps) . The mono-diazirine target offers a balance between reactivity and synthetic accessibility.

Spectroscopic and Stability Comparisons

- UV Absorption: The β-hydroxyl compound (3d/3b) shows λmax at 355 nm (ε = 380 M⁻¹cm⁻¹) in methanol, attributed to the diazirine ring’s n→π* transition . The target compound’s absorption is expected to be similar but may vary slightly due to substituent effects.

- Thermal/Light Stability: Diazirines are generally light-sensitive. The trifluoromethyl group stabilizes the ring against thermal decomposition compared to methyl-diazirines (e.g., 3-(3-methyl-3H-diazirin-3-yl)propanoate) .

Commercial and Practical Considerations

- Cost and Availability: The target compound is priced at ~¥50,000/50 mg (CAS: 1002328-44-0) , while Fmoc-L-Photo-Phe-OH (CAS: 133342-64-0) costs ~¥80,000/100 mg . Bis-diazirine derivatives are less commercially accessible due to complex synthesis .

Q & A

Q. Control Experiments :

- Use non-diazirine analogs (e.g., 4-phenylpropanoic acid) to distinguish specific binding from background.

- Perform competition assays with excess unmodified ligand to confirm binding site occupancy .

- Case Study : In sweet taste receptor studies, (R)-2-(4-diazirinylphenoxy)propanoic acid derivatives showed selective crosslinking to T1R2/T1R3 heterodimers, confirmed by mass spectrometry .

Q. How can I resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. receptor agonism)?

- Methodological Answer :

- Root Causes :

Structural Variants : Minor substitutions (e.g., ortho vs. para positioning of the diazirine group) alter binding. Compare activities of 3- vs. 4-diazirinylphenyl derivatives .

Assay Conditions : Differences in pH, ionic strength, or co-factors (e.g., Mg²⁺ for kinases) may affect results. Replicate assays under standardized buffer conditions .

- Resolution Workflow :

Dose-Response Curves : Generate IC₅₀/EC₅₀ values across multiple concentrations (1 nM–100 µM).

Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence-based) with radioligand binding assays for receptor studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.